N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and an ethylsulfonyl group attached to a benzamide structure
Preparation Methods
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Ethylsulfonyl Group Addition: The ethylsulfonyl group can be introduced through sulfonation reactions, often using reagents like ethylsulfonyl chloride.
Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Coupling Reactions: The thiophene and benzothiazole moieties can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, catalysts like palladium or copper complexes, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the benzothiazole and thiophene rings make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes and interactions.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide include:
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound also features a benzothiazole moiety and has been studied for its photophysical properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: This compound is used in the synthesis of ruthenium complexes for catalytic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c1-2-28(24,25)14-9-7-13(8-10-14)18(23)22-19-15(11-12-26-19)20-21-16-5-3-4-6-17(16)27-20/h3-12H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMMFURUZBXPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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